2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
2-Oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with the molecular formula C8H12O3 It is characterized by a unique structure that includes an oxabicyclo ring system, which is a bicyclic structure containing an oxygen atom
Mechanism of Action
Target of Action
It is known that this compound is a bioisostere of the phenyl ring , which is a common structural motif in many bioactive compounds . Therefore, it can be inferred that the targets of this compound could be similar to those of phenyl ring-containing compounds.
Mode of Action
It is known that this compound can be used as a bioisostere of the phenyl ring . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group . Therefore, it can be inferred that the interaction of this compound with its targets and the resulting changes could be similar to those of phenyl ring-containing compounds.
Biochemical Pathways
Given its role as a bioisostere of the phenyl ring , it can be inferred that it may affect similar biochemical pathways as phenyl ring-containing compounds.
Pharmacokinetics
It is known that the replacement of the phenyl ring with this compound in certain drugs has led to improved physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes can positively impact the bioavailability of the drugs .
Result of Action
It is known that the replacement of the phenyl ring with this compound in certain drugs has resulted in new bioactive analogs of the drugs .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may have good stability under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are relatively mild, making it a practical approach for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a bioisostere of the phenyl ring in drug design.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique structural properties.
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its instability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, which imparts different chemical properties.
These comparisons highlight the unique features of 2-Oxabicyclo[22
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJTZQUTKHEYDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168906-49-6 |
Source
|
Record name | 2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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